molecular formula C10H9Cl2N3 B12829609 (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine CAS No. 1193389-43-3

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine

Cat. No.: B12829609
CAS No.: 1193389-43-3
M. Wt: 242.10 g/mol
InChI Key: OHGYOSHRDQVDNW-UHFFFAOYSA-N
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Description

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions, a phenyl group at the 1 position, and a methanamine group at the 5 position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities. The use of automated systems and stringent quality control measures ensures consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Scientific Research Applications

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-imidazole: Lacks the chlorine substituents and methanamine group.

    2-chloro-1-phenyl-1H-imidazole: Contains only one chlorine substituent.

    4-chloro-1-phenyl-1H-imidazole: Contains only one chlorine substituent at a different position.

Uniqueness

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine is unique due to the presence of two chlorine atoms and a methanamine group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1193389-43-3

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

(2,5-dichloro-3-phenylimidazol-4-yl)methanamine

InChI

InChI=1S/C10H9Cl2N3/c11-9-8(6-13)15(10(12)14-9)7-4-2-1-3-5-7/h1-5H,6,13H2

InChI Key

OHGYOSHRDQVDNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CN

Origin of Product

United States

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